molecular formula C24H17NO7 B2566702 dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate CAS No. 317327-67-6

dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate

Cat. No. B2566702
CAS RN: 317327-67-6
M. Wt: 431.4
InChI Key: INRCJYKGMDNYJF-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate is a chemical compound that has been widely used in scientific research. It is a derivative of terephthalic acid, which is commonly used in the manufacture of polyester fibers, films, and resins. This compound has gained attention in recent years due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate is not fully understood. However, it is believed to act as a ROS sensor by undergoing a reaction with ROS, which results in a change in its fluorescence properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to be non-toxic to cells at low concentrations, making it a promising candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate in lab experiments is its high sensitivity to ROS. This makes it a valuable tool for studying oxidative stress in cells. However, its limitations include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate in scientific research. One potential application is in the development of new materials for use in organic electronics. It may also be used in the development of new fluorescent probes for the detection of ROS in cells. Additionally, further studies are needed to fully understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate involves the reaction of terephthalic acid with 3-acetyl-4-hydroxycoumarin in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with dimethyl sulfate to obtain the final compound.

Scientific Research Applications

Dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used in the development of new materials for use in organic electronics.

properties

IUPAC Name

dimethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-30-22(27)14-7-9-16(23(28)31-2)19(11-14)25-21(26)18-12-17-15-6-4-3-5-13(15)8-10-20(17)32-24(18)29/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRCJYKGMDNYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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